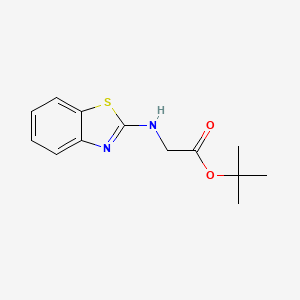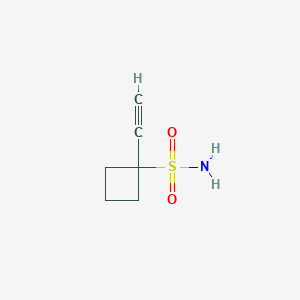
1-Ethynylcyclobutane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynylcyclobutane-1-sulfonamide is an organosulfur compound with the molecular weight of 159.21 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of sulfonimidates, which includes 1-Ethynylcyclobutane-1-sulfonamide, has been a topic of interest in recent years . The process involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been used as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .Molecular Structure Analysis
The InChI code for 1-Ethynylcyclobutane-1-sulfonamide is1S/C6H9NO2S/c1-2-6(4-3-5-6)10(7,8)9/h1H,3-5H2,(H2,7,8,9) . This indicates that the molecule contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . Physical And Chemical Properties Analysis
1-Ethynylcyclobutane-1-sulfonamide is a powder at room temperature .Applications De Recherche Scientifique
Adsorption of Sulfonamides
1-Ethynylcyclobutane-1-sulfonamide, as a member of the sulfonamides family, can be used in the study of adsorption behavior and mechanisms on covalent organic frameworks (COFs). This is particularly useful in environmental science and pollution research . The adsorption processes of sulfonamides on COFs fit the pseudo-second-order kinetic model and Langmuir adsorption isotherm model .
Antibacterial Applications
Sulfonamides, including 1-Ethynylcyclobutane-1-sulfonamide, have a long history of use in the treatment of protozoan and bacterial infections . They inhibit the growth and multiplication of bacteria by preventing the synthesis of folic acid, which is essential for bacterial growth .
Therapeutic Applications
Sulfonamides have shown anticancer activity and are therapeutic candidates for many diseases, such as cancer, inflammation, and glaucoma . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Environmental Impact Research
Due to the high water solubility of most sulfonamides and the weak absorption capacity of the digestive system, many sulfonamides cannot be completely metabolized and are discharged into the environment as parent compounds or metabolites . Therefore, 1-Ethynylcyclobutane-1-sulfonamide can be used in research studying the environmental impact and removal of sulfonamides and their derivatives .
Mécanisme D'action
Target of Action
1-Ethynylcyclobutane-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to primarily target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
1-Ethynylcyclobutane-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid . The bacteria are then unable to reproduce, leading to their eventual death .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA. By inhibiting folic acid synthesis, 1-Ethynylcyclobutane-1-sulfonamide effectively halts DNA synthesis, preventing bacterial reproduction .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . More research is needed to determine the specific ADME properties of 1-Ethynylcyclobutane-1-sulfonamide.
Result of Action
The primary result of 1-Ethynylcyclobutane-1-sulfonamide’s action is the inhibition of bacterial growth and reproduction. By disrupting folic acid synthesis, it prevents the bacteria from synthesizing DNA, effectively halting their life cycle .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Ethynylcyclobutane-1-sulfonamide. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . More research is needed to fully understand how environmental factors influence the action of 1-Ethynylcyclobutane-1-sulfonamide.
Safety and Hazards
Orientations Futures
The synthesis of sulfonimidates, including 1-Ethynylcyclobutane-1-sulfonamide, has seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . Future research may focus on developing more sustainable synthetic methods and addressing the synthetic challenge of preparing sulfonamides from thiol and amine feedstock inputs .
Propriétés
IUPAC Name |
1-ethynylcyclobutane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-2-6(4-3-5-6)10(7,8)9/h1H,3-5H2,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITMRTXGPRAEAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2372347.png)

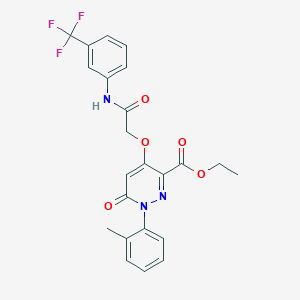


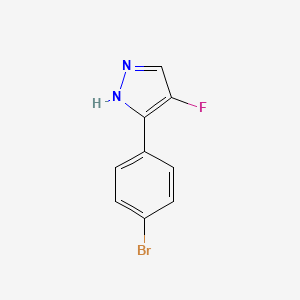
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2372359.png)
![2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid](/img/structure/B2372360.png)
![2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2372361.png)
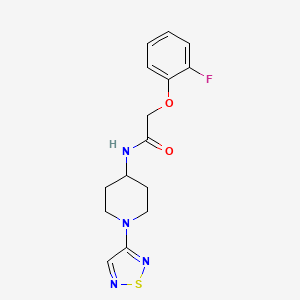
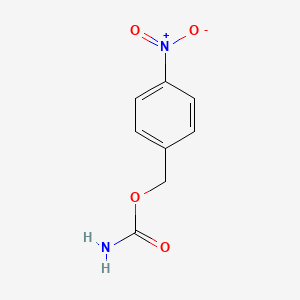

![1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2372367.png)
